4,5-Dichloro-3-methylthiophene-2-carbaldehyde
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Overview
Description
4,5-Dichloro-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde typically involves the chlorination of 3-methylthiophene-2-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid.
Reduction: 4,5-Dichloro-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine atoms. These features make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichloro-3-methylthiophene: Similar structure but lacks the aldehyde group, limiting its use in reactions requiring this functional group.
Uniqueness: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde is unique due to the combination of the aldehyde group and the chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C6H4Cl2OS |
---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
4,5-dichloro-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
InChI Key |
NFFQEASDFHEFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
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